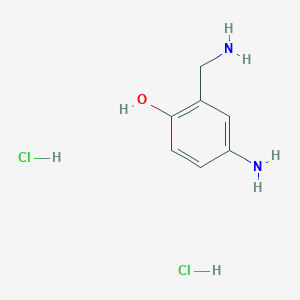
4-Amino-2-(aminomethyl)phenol dihydrochloride
Vue d'ensemble
Description
4-Amino-2-(aminomethyl)phenol dihydrochloride is a chemical compound that is part of a broader class of compounds known for their potential biological activities. The compound itself is not explicitly detailed in the provided papers, but its derivatives and related compounds have been synthesized and studied for various applications, including saluretic, diuretic, antimicrobial, antidiabetic, and anticancer activities.
Synthesis Analysis
The synthesis of related compounds to 4-Amino-2-(aminomethyl)phenol dihydrochloride has been reported in several studies. For instance, a number of bicyclic ring-fused analogues of 2-(aminomethyl)phenol were synthesized and tested for saluretic and diuretic effects . Another study reported the synthesis of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols through the condensation of 4-amino-2,6-di-t-butylphenol hydrochloride and arylaldehydes . Additionally, a series of 4-chloro-2-[(arylmethylidene)amino]phenols were synthesized using appropriate synthetic routes and characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic methods. For example, the structural and spectroscopic properties of (E)-4-chloro-2-((4-methoxybenzylidene)amino)phenol were investigated using X-ray diffraction, IR, NMR, and UV-Vis spectrometry, and compared with density functional theory (DFT) calculations . Similarly, the Schiff bases of 4-chloro-2-aminophenol were characterized by FT-IR, UV-Vis, ESI-MS, 1H, and 13C-NMR spectroscopic techniques .
Chemical Reactions Analysis
The chemical reactions involving related compounds have been explored in several studies. The oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols with lead dioxide resulted in the formation of a stable phenoxyl radical in solution . The Schiff bases of 4-chloro-2-aminophenol were synthesized through condensation reactions and their structures were confirmed by various spectroscopic methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been evaluated in the context of their potential biological activities. For instance, the antioxidant properties of a new imine derivative were evaluated using the DPPH radical method . The antimicrobial and antidiabetic activities of 4-aminophenol derivatives were assessed, showing broad-spectrum activities against various bacterial strains and significant inhibition of amylase and glucosidase . The antibacterial and antifungal activities of some Schiff bases of 4-chloro-2-aminophenol were also investigated, with selective activity observed toward certain strains .
Relevant Case Studies
Several case studies have been reported in the literature. The saluretic and diuretic effects of synthesized analogues of 2-(aminomethyl)phenol were tested in rats and dogs, with some compounds showing high activity . The antimicrobial and antidiabetic activities of synthesized 4-aminophenol derivatives were evaluated, and their interactions with human DNA were studied, suggesting potential as anticancer agents . The anticancer activity of metal complexes of a synthesized ligand derived from 4-chloro-2-aminophenol was tested in vitro against the HeLa cell line, with the Cu(II) complex demonstrating moderate activity .
Applications De Recherche Scientifique
Saluretic and Diuretic Activities :
- 2-(Aminomethyl)phenols, including 4-Amino-2-(aminomethyl)phenol derivatives, have been identified as potent saluretic and diuretic agents. These compounds show high activity in both rats and dogs, with some showing antihypertensive activity and topical anti-inflammatory properties (Stokker et al., 1980).
- Fused-ring analogues of 2-(aminomethyl)phenol, including chloro-naphthalenol hydrochloride derivatives, also display significant saluretic and diuretic effects (Deana et al., 1983).
Antimicrobial and Antidiabetic Activities :
- 4-Aminophenol derivatives exhibit broad-spectrum antimicrobial activities against various bacteria and fungi. They also demonstrate significant inhibition of enzymes related to diabetes, indicating potential antidiabetic properties (Rafique et al., 2022).
Chemical Synthesis and Modification :
- Methods for synthesizing 2-(Aminomethyl)phenols, including 4-Amino-2-(aminomethyl)phenol dihydrochloride, have been developed. These methods focus on improving yield and environmental friendliness, such as the "One-pot" synthesis approach (Liu Han-wen, 2010).
Application in Analytical Chemistry :
- 4-Aminopyrazolone derivatives, related to 4-Amino-2-(aminomethyl)phenol dihydrochloride, have been synthesized and applied in the spectrophotometric assay of phenolic compounds. These derivatives are useful as chromogenic agents in analytical chemistry (Fiamegos et al., 2000).
Biodegradation of Phenolic Compounds :
- Research on Pseudomonas sp. cbp1-3 has revealed insights into the biodegradation of phenolic compounds, which could include derivatives of 4-Amino-2-(aminomethyl)phenol dihydrochloride. This study provides valuable information on the microbial degradation of complex pollutants (Liu et al., 2014).
Oxidation Studies :
- Studies on the oxidation of 4-(N-Arylmethylideneamino)-2,6-di-t-butylphenols, which are structurally similar to 4-Amino-2-(aminomethyl)phenol dihydrochloride, have contributed to the understanding of the oxidation mechanisms and the formation of stable phenoxyl radicals (Manda, 1974).
Safety and Hazards
Propriétés
IUPAC Name |
4-amino-2-(aminomethyl)phenol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c8-4-5-3-6(9)1-2-7(5)10;;/h1-3,10H,4,8-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHWFUNNXGJVOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)CN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80159227 | |
| Record name | 2-Aminomethyl-p-aminophenol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(aminomethyl)phenol dihydrochloride | |
CAS RN |
135043-64-0 | |
| Record name | 2-Aminomethyl-p-aminophenol dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135043640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminomethyl-p-aminophenol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80159227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-2-(aminomethyl)phenol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOMETHYL-P-AMINOPHENOL DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q65H6WXC92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




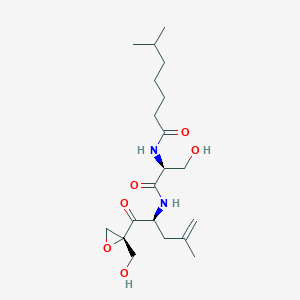
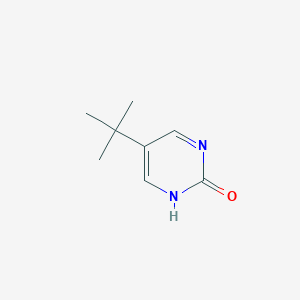


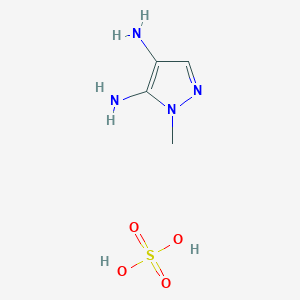
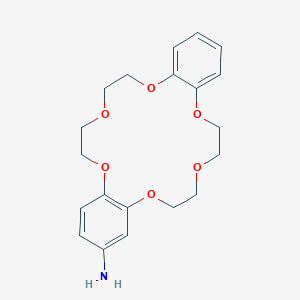

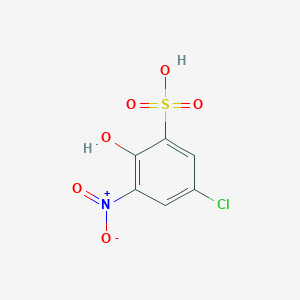
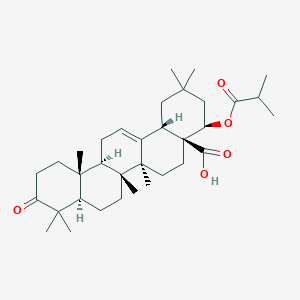
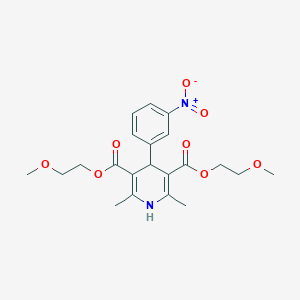


![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)